molecular formula C10H15Cl3N2 B167236 1-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 38869-46-4

1-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No.: B167236
CAS No.: 38869-46-4
M. Wt: 269.6 g/mol
InChI Key: ORKOLISAYPZGHP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H15Cl3N2 and its molecular weight is 269.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71659. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

1-(4-Chlorophenyl)piperazine dihydrochloride derivatives have been studied for their potential anticancer activities. Specifically, certain derivatives showed promising antiproliferative effects against breast cancer cells. These compounds were synthesized and evaluated using various methods like XTT and BrdU methods, along with flow cytometric analysis on MCF-7 breast cancer cells, suggesting their potential in cancer treatment research (Yurttaş et al., 2014).

Antihistamine Properties

This compound has been identified as a principal metabolite of hydroxyzine, a piperazine class of antihistamines. This compound exhibits selective H1 histamine receptor antagonist properties and has been effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

Synthesis and Chemical Properties

Studies have focused on the synthesis and structural analysis of this compound and its derivatives. These investigations provide insights into the compound's molecular structure, electronic properties, and potential for drug development (Mai, 2005).

Pharmacological Effects

The pharmacological effects of this compound in animal models have been explored, indicating its impact on serotonin receptors and neurotransmitter activity. These studies contribute to a better understanding of the compound's interaction with brain receptors and its potential implications in neurological research (Fuller et al., 1981).

Anticancer and Antituberculosis Studies

Research has been conducted on derivatives of this compound for their potential anticancer and antituberculosis effects. Some synthesized derivatives showed significant activity against both cancer cells and tuberculosis bacteria, underscoring the compound's versatility in medical research (Mallikarjuna et al., 2014).

Safety and Hazards

1-(4-Chlorophenyl)piperazine is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

1-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOLISAYPZGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-46-4
Record name 1-(4-chlorophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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